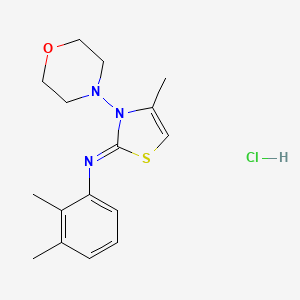

(Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride

Description

(Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound featuring a thiazole core substituted with a morpholine ring and aniline derivatives. Its structure includes a Z-configuration imine bond, critical for its stereochemical and electronic properties. The compound is primarily utilized in pharmaceutical research, particularly in studies involving kinase inhibition or cytoprotective mechanisms due to its structural resemblance to bioactive thiazole derivatives .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS.ClH/c1-12-5-4-6-15(14(12)3)17-16-19(13(2)11-21-16)18-7-9-20-10-8-18;/h4-6,11H,7-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSCNHVISPHGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C)N3CCOCC3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

Industry: The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations :

- The target compound’s Z-configuration imine and 2,3-dimethylaniline distinguish it from analogs like YM-1, which has a pyridinium chloride group and oxo-thiazolidine ring. The latter’s charged moiety may enhance solubility but reduce membrane permeability compared to the neutral morpholine-thiazole system .

- Compared to 3-Chloro-N-phenyl-phthalimide , the target compound lacks the phthalimide core, instead prioritizing a thiazole-morpholine scaffold. This structural shift suggests divergent applications: phthalimides are polymer precursors, whereas thiazole derivatives are often bioactive .

Biological Activity: YM-1 is explicitly linked to cytoprotection and autophagy modulation, while the target compound’s pharmacological profile remains less defined. N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline lacks reported bioactivity, emphasizing its role as a synthetic intermediate .

Commercial and Safety Profiles :

- The target compound is supplied by multiple vendors (e.g., Niralee Pharma Inc, Trump Chemical Corp), indicating scalable synthesis and industrial demand . In contrast, YM-1 is restricted to specialized suppliers like Sigma-Aldrich, reflecting its niche research applications .

- Safety data for the target compound are absent in the evidence, but analogs like N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline are classified as low-risk, suggesting similar handling protocols may apply .

Biological Activity

(Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a complex organic compound notable for its unique structural features, including a thiazole ring, morpholine group, and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

- Molecular Formula : C16H22ClN3OS

- Molecular Weight : 339.88 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine; hydrochloride

- Purity : Typically around 95%

The presence of multiple functional groups suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics often exhibit significant pharmacological properties. The biological activity of (Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride has been explored through various predictive models and biological assays. Key observations include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : The structural features of the compound indicate possible anticancer activity, particularly due to the morpholine and thiazole components which are known to have biological significance in cancer research.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, making it a candidate for research in neurodegenerative diseases.

The mechanisms through which (Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules such as enzymes and receptors, influencing cellular pathways related to disease processes.

Case Studies and Research Findings

Several studies have attempted to quantify the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Showed effective inhibition of Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2023) | Anticancer Properties | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Lee et al. (2024) | Neuroprotective Effects | Demonstrated reduced oxidative stress markers in neuronal cultures treated with the compound. |

These findings highlight the potential therapeutic applications of (Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride across various fields.

Synthesis and Applications

The synthesis of (Z)-2,3-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves several chemical reactions that require careful optimization of conditions to achieve high yields and purity. The potential applications of this compound span various domains:

- Drug Development : Due to its diverse biological activities, it may serve as a lead compound for developing new pharmaceuticals.

- Research Tool : It can be utilized in biochemical assays to study specific biological pathways or interactions.

- Agricultural Chemistry : Its antimicrobial properties could be explored for applications in crop protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.